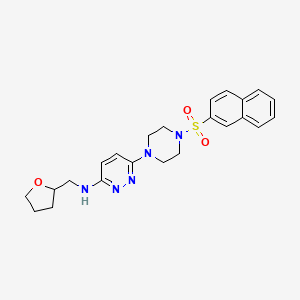

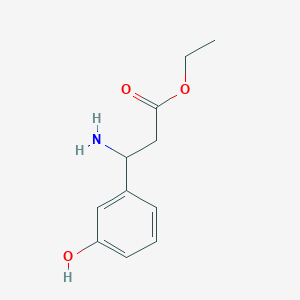

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO3 . Its molecular weight is 209.24 . It is also known by other names such as Benzenepropanoic acid, β-amino-3-hydroxy-, ethyl ester; DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester .

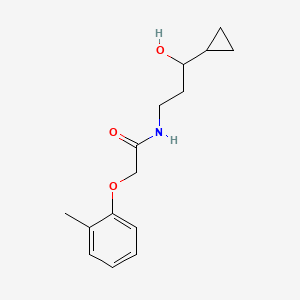

Molecular Structure Analysis

The molecular structure of this compound consists of an ester functional group (COO), an amino group (NH2), and a phenyl group with a hydroxyl group (OH) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .科学的研究の応用

Polymorphic Study & Characterization

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate has been studied for its polymorphic forms, particularly in the context of investigational pharmaceutical compounds. These studies employ spectroscopic and diffractometric techniques to characterize the subtle structural differences between polymorphic forms, using methods such as capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods like infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).

Crystal Packing Interactions

This compound is involved in studying crystal packing interactions. For instance, certain derivatives of this compound utilize rare N⋯π interactions, C–H⋯N, and C–H⋯O hydrogen bonds forming specific structural arrangements such as zigzag double-ribbon or 1-D double-column formations (Zhang et al., 2011).

Synthesis and Derivative Formation

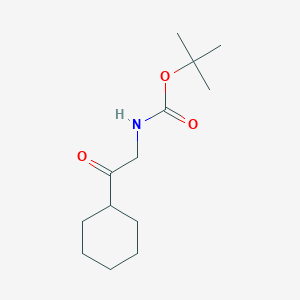

Research has also focused on the synthesis of this compound and its derivatives. A method for synthesizing this compound and transforming its enantiomers into Boc and Fmoc-protected derivatives has been documented. Such synthetic processes involve enantioselective N-acylation and are crucial for the production of derivatives used in various biochemical applications (Solymár et al., 2004).

Short and Effective Synthesis Methods

Efficient synthesis methods for this compound have been developed. These methods involve tandem Knoevenagel condensation/alkylidene reduction processes and the use of specific reducing agents for simultaneous reactions. Such methods are significant for streamlining the synthesis process of this compound (Nagel et al., 2011).

Enzyme-catalyzed Synthesis & Biotransformation

Enzyme-catalyzed synthesis and biotransformation of derivatives of this compound are explored for producing enantiomerically enriched compounds. This involves using specific enzymes and substrates to achieve highly specific and enantioselective reactions, showcasing the compound's relevance in advanced biochemical synthesis and pharmaceutical manufacturing (Brem et al., 2010).

作用機序

特性

IUPAC Name |

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDADOBFUFCHAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)